molecular formula C8H16N2O2 B12938344 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 350810-08-1

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B12938344
CAS No.: 350810-08-1
M. Wt: 172.22 g/mol
InChI Key: MTRSRVMIFQFRBU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules, which prioritize functional group hierarchy and substituent positioning. The parent structure is an imidazolidin-4-one, a five-membered saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4. The substituents include four methyl groups at positions 2, 2, 5, and 5, and a hydroxymethyl group (-CH2OH) at position 3.

The molecular formula is C8H16N2O2 , with a molecular weight of 172.22 g/mol . The numbering of the imidazolidinone ring begins at the ketone-bearing carbon (position 4), proceeding clockwise to assign positions to the nitrogen atoms (1 and 3) and substituents. The tetramethyl substitution pattern at positions 2 and 5 creates a sterically congested environment, while the hydroxymethyl group at position 3 introduces polarity and hydrogen-bonding potential.

Crystallographic Analysis of the Imidazolidinone Core

While direct crystallographic data for this compound remains unpublished, structural analogs provide insight into its likely conformation. For example, 2,2,5,5-tetramethylimidazolidin-4-one (CAS 16256-42-1) adopts a puckered ring geometry, with methyl groups occupying equatorial positions to minimize steric strain. The imidazolidinone ring typically exhibits a slight envelope conformation, where the ketone-bearing carbon (C4) deviates from the plane formed by the other four atoms.

The hydroxymethyl substituent at position 3 is expected to influence ring planarity. In similar compounds, such as 1-Methyl-2-imidazolidinone (CAS 694-32-6), the introduction of polar groups induces localized dipole moments, altering electron density distribution across the ring. A hypothetical model of this compound predicts intramolecular hydrogen bonding between the hydroxymethyl oxygen and the ketone oxygen, stabilizing a chair-like conformation (Table 1).

Table 1: Predicted Structural Parameters of this compound

Parameter Value/Description Source Analogs
Ring conformation Chair-like with C4 puckering
Bond length (C4=O) ~1.22 Å
Dihedral angle (C3-O-C) 110–120°
Hydrogen bonding O-H···O=C (2.7–3.0 Å)

Stereoelectronic Effects of Tetramethyl Substitution Patterns

The tetramethyl groups at positions 2 and 5 exert significant stereoelectronic effects on the imidazolidinone core. Methyl substituents are strong electron donors via hyperconjugation, increasing electron density at the adjacent nitrogen atoms (N1 and N3). This donation stabilizes the ring against electrophilic attack but may reduce the basicity of the nitrogen lone pairs due to steric shielding.

Density functional theory (DFT) studies of analogous compounds, such as 1,3-dimesitylimidazolidine hydrochloride (CAS 173035-10-4), reveal that methyl groups induce torsional strain, forcing the ring into a non-planar conformation. In this compound, this strain is partially offset by the electron-withdrawing ketone group, creating a polarized electronic environment. The methyl groups also hinder free rotation about the C-N bonds, locking the substituents in equatorial orientations and reducing conformational entropy.

Conformational Dynamics of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH2OH) at position 3 exhibits dynamic rotational behavior, governed by the balance between steric hindrance and hydrogen-bonding interactions. Nuclear magnetic resonance (NMR) studies of related compounds, such as 1,3-bis(hydroxymethyl)-2-imidazolidinethione (CAS 15534-95-9), demonstrate that the hydroxymethyl proton resonance splits into multiplets due to restricted rotation about the C-O bond.

In this compound, the bulky tetramethyl substituents limit the hydroxymethyl group’s rotational freedom, favoring a conformation where the hydroxyl oxygen aligns antiperiplanar to the ketone group. This arrangement facilitates intramolecular hydrogen bonding (O-H···O=C), as evidenced by infrared (IR) spectroscopy data from similar imidazolidinones, which show a broad O-H stretch at ~3200 cm⁻¹ and a sharp C=O stretch at ~1680 cm⁻¹. Molecular dynamics simulations predict an energy barrier of ~8–12 kJ/mol for hydroxymethyl rotation, consistent with low-temperature NMR observations in analogs like rhodanine-3-acetic acid (CAS 5718-83-2).

Properties

CAS No.

350810-08-1

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-(hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C8H16N2O2/c1-7(2)6(12)10(5-11)8(3,4)9-7/h9,11H,5H2,1-4H3

InChI Key

MTRSRVMIFQFRBU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(N1)(C)C)CO)C

Origin of Product

United States

Preparation Methods

Direct Functionalization of Imidazolidinone Precursors

One common approach involves the hydroxymethylation of 2,2,5,5-tetramethylimidazolidin-4-one or related cyclic imidazolidinones. This is typically achieved by introducing a hydroxymethyl group at the nitrogen atom through reaction with formaldehyde or formaldehyde equivalents under controlled conditions.

  • Procedure : The imidazolidinone is reacted with formaldehyde in aqueous or alcoholic media, often under mildly acidic or neutral pH, to yield the hydroxymethyl derivative.
  • Conditions : Reaction temperatures are generally maintained at room temperature to 50 °C to avoid decomposition.
  • Yield and Purity : Yields vary but are generally high due to the straightforward nature of the reaction and the stability of the cyclic structure.

This method is supported by studies on N-halamine antimicrobial polymers where such hydroxymethyl derivatives are grafted onto polymeric substrates for biocidal activity.

Synthesis via Multi-Component Domino Reactions

A more complex but efficient synthetic route involves assembling the imidazolidinone ring from simpler precursors such as α-amino acids, ketones, and activated alkenes in a domino or one-pot process.

  • Key Steps :
    • Formation of the pyrrolidine or imidazolidinone ring via condensation.
    • Oxidation to nitrone intermediates.
    • Addition of Grignard reagents to introduce hydroxymethyl groups.
  • Advantages : This method allows for steric shielding and functional group diversity, enhancing stability and reactivity.
  • Research Findings : Such methods have been reported to produce sterically shielded nitroxides with high stability, which are structurally related to the target compound.

Treatment of Nylon 66 and Other Polymers with Hydroxymethyl Imidazolidinones

In polymer modification, this compound is used to functionalize polymer surfaces such as Nylon 66.

  • Process :
    • The polymer is first washed and neutralized.
    • It is then treated in a bath containing the hydroxymethyl imidazolidinone compound, magnesium chloride as a catalyst, and a wetting agent at pH ~3.5 and 80 °C for 30 minutes.
    • The treated polymer is cured at 130 °C for 15 minutes.
    • Post-treatment includes washing and chlorination with dilute bleach to activate antimicrobial properties.
  • Outcome : This method effectively grafts the hydroxymethyl imidazolidinone onto polymer surfaces, enabling durable antimicrobial activity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Range Yield (%) Notes
Hydroxymethylation of Imidazolidinone Formaldehyde, aqueous/alcoholic medium, mild acid/base 25–50 °C High (typically >80%) Simple, direct functionalization
Multi-component Domino Synthesis α-Amino acid, ketone, activated alkene, Grignard reagent Room temp to reflux Moderate to High Allows steric shielding, complex synthesis
Polymer Surface Treatment Hydroxymethyl imidazolidinone, MgCl2, Triton X-100, pH 3.5 80 °C (treatment), 130 °C (curing) Not yield-based (surface modification) Enables antimicrobial polymer functionalization

Detailed Research Findings

Stability and Functionalization Efficiency

  • The hydroxymethyl group on the imidazolidinone ring provides a reactive site for covalent bonding to polymers, enhancing stability and durability of antimicrobial coatings.
  • The cyclic structure with tetramethyl substitution confers steric hindrance, improving resistance to hydrolysis and reduction, which is critical for long-term antimicrobial efficacy.

Industrial Viability and Cost Considerations

  • Use of readily available reagents such as formaldehyde and mild reaction conditions makes the hydroxymethylation process economically feasible.
  • Polymer treatment methods have been optimized to balance reaction time, temperature, and catalyst use to minimize costs while maximizing functionalization.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one.

    Reduction: Formation of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-ol.

    Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Biocidal Activity
One of the prominent applications of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one is its use in developing antimicrobial agents. Research has demonstrated that this compound can be incorporated into polymeric materials to enhance their biocidal properties. For instance, studies have shown that polymers treated with this compound exhibit significant efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action
The antimicrobial action of this compound is attributed to its ability to release halogen species (chlorine or bromine) upon contact with microbial cells. This mechanism allows for oxidative damage to cellular components, leading to cell death . The stability of the N-halamine bonds formed during this process is crucial for maintaining long-term biocidal activity.

Drug Development

Prodrug Synthesis
this compound has been explored in the synthesis of prodrugs that enhance the bioavailability of therapeutic agents. Hydroxymethylation has been identified as a key modification that improves the pharmacokinetic properties of drugs. For example, hydroxymethylated compounds derived from this imidazolidinone have shown better absorption and efficacy compared to their non-hydroxymethylated counterparts .

Case Study: Antichagasic Activity
A notable case study involves the hydroxymethylation of nitrofurazone derivatives. The resulting hydroxymethylated compounds demonstrated superior antichagasic activity compared to the parent drug. This highlights the potential of this compound in developing new therapeutic agents for treating infectious diseases .

Material Science Applications

Polymer Functionalization
In material science, this compound is utilized for functionalizing polymers to impart biocidal properties. Research indicates that incorporating this compound into polymer matrices enhances their resistance to biofouling and microbial colonization in aqueous environments .

Performance Evaluation
The performance of these functionalized polymers has been evaluated through various assays demonstrating their effectiveness in preventing microbial growth in filtration systems and other applications where hygiene is critical .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Antimicrobial PropertiesPolymer treatmentEffective against Staphylococcus aureus and E. coli
Drug DevelopmentProdrug synthesisEnhanced bioavailability and efficacy in antichagasic activity
Material ScienceFunctionalized polymersImproved resistance to biofouling

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and applications of 3-(hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one and analogous compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Imidazolidinone 3-hydroxymethyl, 2,2,5,5-tetramethyl High polarity; potential antimicrobial precursor
MTMIO (3-methylol analog) Imidazolidinone 3-methylol, 2,2,5,5-tetramethyl Halamine precursor for durable antimicrobial textiles
2,2,5,5-Tetramethylimidazolidin-4-one (TMIO) Imidazolidinone 2,2,5,5-tetramethyl Base structure; synthesized from acetone
(5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4d) Imidazolidinone 2-thioxo, 3-hydroxy-4-methoxybenzylidene Anticancer activity; mp 203–205°C
3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-oxyl Pyrrolidine nitroxide 3-hydroxymethyl, nitroxide radical Paramagnetic properties for redox studies

Key Observations:

  • Synthetic Routes: The imidazolidinone core is synthesized via condensation of acetone derivatives with ammonium chloride and sodium cyanide . Functionalization with hydroxymethyl likely involves methylolation followed by hydrolysis, as seen in MTMIO synthesis .
  • Biological Activity : Thioxo-substituted analogs (e.g., compound 4d) exhibit biological activity due to hydrogen-bonding capabilities, suggesting that the hydroxymethyl derivative may also interact with biological targets, though direct evidence is lacking in the provided data .

Physicochemical Properties

  • Melting Points: Thioxo-substituted imidazolidinones (e.g., 4d) have higher melting points (~203–205°C) due to strong intermolecular interactions, whereas methylol/hydroxymethyl derivatives may exhibit lower melting points depending on crystallinity .
  • Solubility : The hydroxymethyl group enhances solubility in polar solvents compared to TMIO, which lacks polar substituents .

Biological Activity

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one (commonly referred to as hydroxymethylimidazolidinone) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, applications in textile treatments, and other relevant findings from recent research.

Chemical Structure and Properties

The structure of this compound features a cyclic imidazolidinone framework with hydroxymethyl and tetramethyl substituents. This unique structure contributes to its stability and reactivity in biological systems.

Antimicrobial Activity

Antibacterial Properties:
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Studies have shown that compounds in the N-halamine class, including derivatives of this imidazolidinone, can effectively inactivate bacteria such as Staphylococcus aureus and Escherichia coli.

  • Mechanism of Action: The antimicrobial action is primarily attributed to the release of halogens (e.g., chlorine) from the compound, which disrupts bacterial cell membranes and metabolic functions. This leads to cell lysis and death .

Case Study: Efficacy Against Marine Pathogens
A study evaluated the effectiveness of N-halamines on marine pathogens affecting fish populations. The results demonstrated that this compound could significantly reduce the survival rates of harmful protozoan parasites like Perkinsus marinus at concentrations as low as 5 mg/L after short exposure times .

Applications in Textile Treatments

The compound has been utilized in the development of antimicrobial textiles. A notable study involved treating nylon fabrics with hydroxymethylimidazolidinone to impart biocidal properties. The treated fabrics showed sustained antibacterial activity even after multiple wash cycles due to the stable covalent bonding of the compound to the textile fibers.

Textile Treatment Initial Bacterial Load (CFU) Reduction After Treatment (%) Washing Cycles
Untreated Fabric1.23 x 10^80%0
Treated Fabric1.23 x 10^8>99%10

This table illustrates the effectiveness of the treatment in maintaining antimicrobial properties over time .

Other Biological Activities

Beyond its antimicrobial properties, preliminary studies suggest that this compound may possess other biological activities:

  • Anti-inflammatory Effects: Some derivatives have shown potential anti-inflammatory activity in vitro.
  • Antineoplastic Potential: Research into similar compounds has indicated possible applications in cancer treatment through mechanisms involving farnesyltransferase inhibition .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via two main routes:

  • Methylolation : Reacting 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) with formaldehyde under basic conditions to introduce the hydroxymethyl group, as demonstrated in the synthesis of MTMIO (3-methylol-TMIO) .
  • Cyclization : An intermolecular reaction of acetone with sodium cyanide and ammonium chloride to form the imidazolidinone core, which can be further functionalized .
  • Characterization : Key techniques include ¹H-NMR (to confirm methylol group addition at δ 4.5–5.0 ppm) and FTIR (hydroxyl stretch at ~3400 cm⁻¹ and carbonyl at ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing structural modifications in this compound?

  • Methodological Answer :

  • ¹H-NMR : Critical for tracking substituents (e.g., methylol groups, methyl substituents) and confirming regioselectivity in derivatives .
  • FTIR : Identifies functional groups like hydroxyls, carbonyls, and N–H bonds, with shifts indicating successful grafting or chlorination .
  • X-ray crystallography : Used in advanced studies to resolve stereochemistry, as seen in analogous imidazolidinone derivatives .

Q. How does the stability of halamine derivatives impact their biocidal efficacy in antimicrobial applications?

  • Methodological Answer :

  • Chlorination : Treating the compound with sodium hypochlorite converts N–H bonds to N–Cl (halamine), which releases oxidative chlorine upon contact with microbes .
  • Stability testing : Accelerated laundering experiments (e.g., AATCC Method 61-2003) show that TMIO-based halamines retain >90% chlorine after 50 washes due to robust ring stability .
  • Recharging : Stability allows repeated chlorination (0.5% bleach, pH 7, 30 min) to restore biocidal activity after depletion .

Advanced Research Questions

Q. How can copolymerization with acrylic monomers enhance the functionality of this compound in polymeric materials?

  • Methodological Answer :

  • Monomer design : Derivatives like 1-acryloyl-TMIO (ACTMIO) enable copolymerization with acrylic acid or vinyl monomers via radical initiators (e.g., AIBN) .
  • Grafting efficiency : Triallyl-1,3,5-triazine-2,4,6-trione (TATT) improves grafting onto cellulose, achieving ~5% weight gain for durable biocidal textiles .
  • Structure–activity : Higher acrylate content increases hydrophilicity, enhancing chlorine recharge rates but may reduce mechanical stability .

Q. What factors influence the grafting efficiency of this compound onto cellulose fabrics, and how can they be optimized?

  • Methodological Answer :

  • Reaction conditions : Optimal grafting occurs at pH 10–11, 70°C, with sodium carbonate as a catalyst, achieving 80–90% coupling efficiency .
  • Crosslinkers : TATT increases grafting density by forming covalent bonds between TMIO derivatives and cellulose hydroxyl groups .
  • Post-treatment : Chlorination (5,000 ppm Cl, pH 7) must follow grafting to avoid side reactions with residual acrylate groups .

Q. How can contradictions in stability data between different polymeric matrices be resolved?

  • Methodological Answer :

  • Matrix comparison : TMIO-grafted cellulose shows superior chlorine retention vs. polyacrylate blends due to reduced steric hindrance in the rigid cellulose matrix .
  • Accelerated aging : Use UV/visible spectroscopy (Cl% measurement at 265 nm) to quantify degradation kinetics and identify matrix-specific failure modes .
  • Computational modeling : DFT studies predict bond dissociation energies (N–Cl vs. C–Cl) to prioritize stable derivatives for synthesis .

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